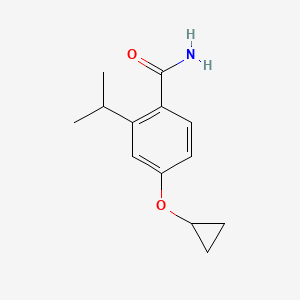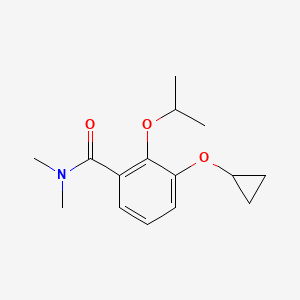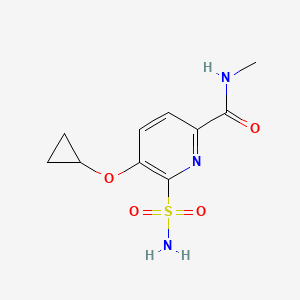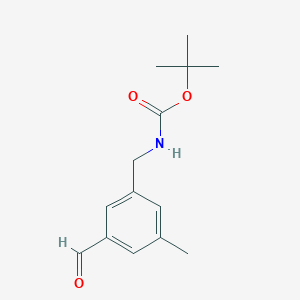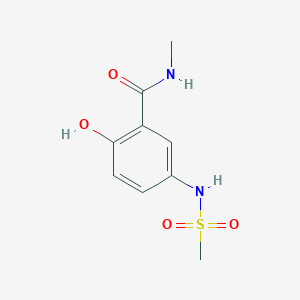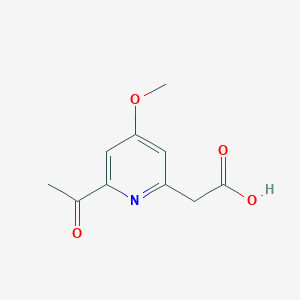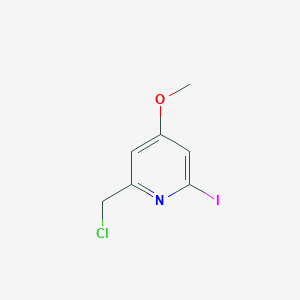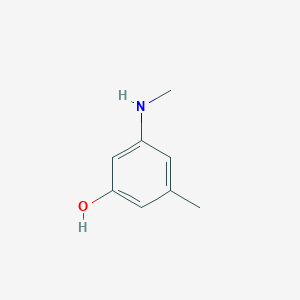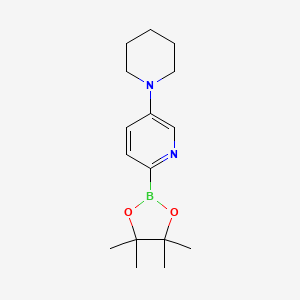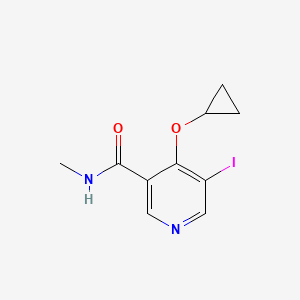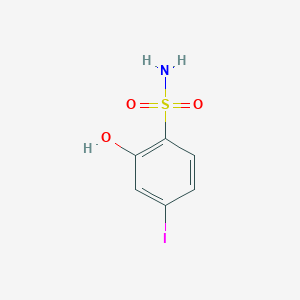
2-Hydroxy-4-iodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H6INO3S. This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-iodobenzene-1-sulfonamide typically involves the iodination of 2-hydroxybenzenesulfonamide. One common method is the reaction of 2-hydroxybenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Hydroxybenzenesulfonamide+I2+Oxidizing Agent→2-Hydroxy-4-iodobenzene-1-sulfonamide
Industrial Production Methods
Industrial production of 2-hydroxy-4-iodobenzene-1-sulfonamide may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-hydroxybenzenesulfonamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Hydroxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness
2-Hydroxy-4-iodobenzene-1-sulfonamide is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring
Propriétés
Formule moléculaire |
C6H6INO3S |
|---|---|
Poids moléculaire |
299.09 g/mol |
Nom IUPAC |
2-hydroxy-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
MVDQFPSCWGOOFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


